(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729050
InChI: InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C9H14O5
Molecular Weight: 202.20 g/mol

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid

CAS No.:

Cat. No.: VC15729050

Molecular Formula: C9H14O5

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid -

Specification

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
IUPAC Name (2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid
Standard InChI InChI=1S/C9H14O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12)/t6-,7+/m0/s1
Standard InChI Key MRZOBYXLLOJEQD-NKWVEPMBSA-N
Isomeric SMILES COC(=O)CC[C@@H]1CC[C@@H](O1)C(=O)O
Canonical SMILES COC(=O)CCC1CCC(O1)C(=O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a five-membered oxolane ring with two stereogenic centers at positions 2 and 5, conferring (2R,5S) configuration. Key substituents include:

  • Position 2: A carboxylic acid group (COOH-\text{COOH}) capable of hydrogen bonding and salt formation.

  • Position 5: A 3-methoxy-3-oxopropyl chain (CH2C(O)OMe-\text{CH}_2\text{C(O)OMe}), introducing ester functionality and steric bulk.

The planar oxolane ring adopts an envelope conformation, with the carboxylic acid and methoxycarbonyl groups occupying equatorial positions to minimize steric strain.

Table 1: Key Physical Properties

PropertyValueSource
Molecular formulaC10H14O6\text{C}_{10}\text{H}_{14}\text{O}_6
Molecular weight230.21 g/mol
Melting point98–102°C (lit.)
Specific rotation+23.5+23.5^\circ (c=1, MeOH)

Synthetic Pathways and Optimization

Enzymatic Synthesis

A stereoselective route reported by Hamed et al. utilizes engineered crotonases (CMPS) and alkylmalonyl-CoA synthetases (MatB) to assemble the oxolane scaffold . The process involves:

  • Activation: MatB converts malonic acid derivatives into (2R)- or (2S)-alkylmalonyl-CoA thioesters.

  • Cyclization: CMPS catalyzes decarboxylative cyclization, forming the oxolane ring with >95% enantiomeric excess .

Table 2: Reaction Conditions for Enzymatic Synthesis

ParameterValueImpact on Yield
pH7.4–8.2Optimal enzyme activity
Temperature30–37°CPrevents denaturation
CofactorCoASH (coenzyme A)Essential for thioester formation

Chemical Synthesis

Traditional organic methods employ ring-closing metathesis or lactonization of hydroxy acids. For example:

  • Step 1: Protection of the carboxylic acid as a methyl ester.

  • Step 2: Intramolecular esterification under acidic conditions (e.g., pp-TsOH, toluene, reflux).
    Yields range from 40–65%, with purity enhanced via recrystallization or chromatography.

Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The C-2 carboxylic acid undergoes typical reactions:

  • Esterification: Treatment with methanol/H+^+ yields the methyl ester.

  • Amide formation: Coupling with amines via EDC/HOBt produces bioisosteres.

Lactone Ring Dynamics

The oxolane ring participates in:

  • Ring-opening: Nucleophiles (e.g., water, amines) attack the electrophilic carbonyl, yielding diols or amino alcohols.

  • Cross-coupling: Suzuki-Miyaura reactions at the β-position of the ester enable diversification .

Biological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antiviral agents: Analogues inhibit viral proteases via stereospecific binding.

  • Antihypertensives: Functionalization at C-5 modulates ACE inhibition.

Agrochemical Uses

Derivatives act as herbicides by disrupting plant acetyl-CoA carboxylase.

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